

Spectroscopic Profile of (R)-1-(2-Chlorophenyl)ethanol: A Technical Guide

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Compound of Interest

Compound Name: (R)-1-(2-Chlorophenyl)ethanol

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This technical guide provides a comprehensive overview of the spectroscopic data for the chiral alcohol **(R)-1-(2-Chlorophenyl)ethanol**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 1-(2-Chlorophenyl)ethanol. Note that the NMR spectra of enantiomers, such as (R)- and (S)-1-(2-Chlorophenyl)ethanol, are identical in a standard achiral solvent. Therefore, the provided NMR data for the (S)-enantiomer is directly applicable to the (R)-enantiomer. Similarly, IR and MS data are presented for the racemic mixture, as these techniques do not differentiate between enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for (S)-1-(2-Chlorophenyl)ethanol (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.60	d	7.6	1H	Ar-H
7.28–7.34	m	2H	Ar-H	
7.20	t	7.6	1H	Ar-H
5.32	q	6.4	1H	CH-OH
2.05	s	1H	OH	
1.50	d	6.4	3H	CH ₃

Table 2: ¹³C NMR Data for (S)-1-(2-Chlorophenyl)ethanol (100 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm	Assignment
143.1	Ar-C
131.6	Ar-C
129.4	Ar-CH
128.4	Ar-CH
127.2	Ar-CH
126.4	Ar-CH
66.9	CH-OH
23.5	CH ₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1-(2-Chlorophenyl)ethanol

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3357	Strong, Broad	O-H stretch (alcohol)
~3069	Medium	C-H stretch (aromatic)
~2970-2850	Medium	C-H stretch (aliphatic)
~1474, 1437	Medium-Strong	C=C stretch (aromatic ring)
~1048	Strong	C-O stretch (secondary alcohol)
~754	Strong	C-H out-of-plane bend (ortho-disubstituted aromatic)
~692	Strong	C-Cl stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-(2-Chlorophenyl)ethanol

m/z	Relative Intensity (%)	Assignment
156	Moderate	[M] ⁺ (Molecular ion with ³⁵ Cl)
158	Low	[M+2] ⁺ (Isotopic peak for ³⁷ Cl)
141	High	[M - CH ₃] ⁺
111	Moderate	[M - CH ₃ - Cl] ⁺ or [C ₇ H ₇ O] ⁺
77	High	[C ₆ H ₅] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of (S)-1-(2-Chlorophenyl)ethanol was prepared in deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.^[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

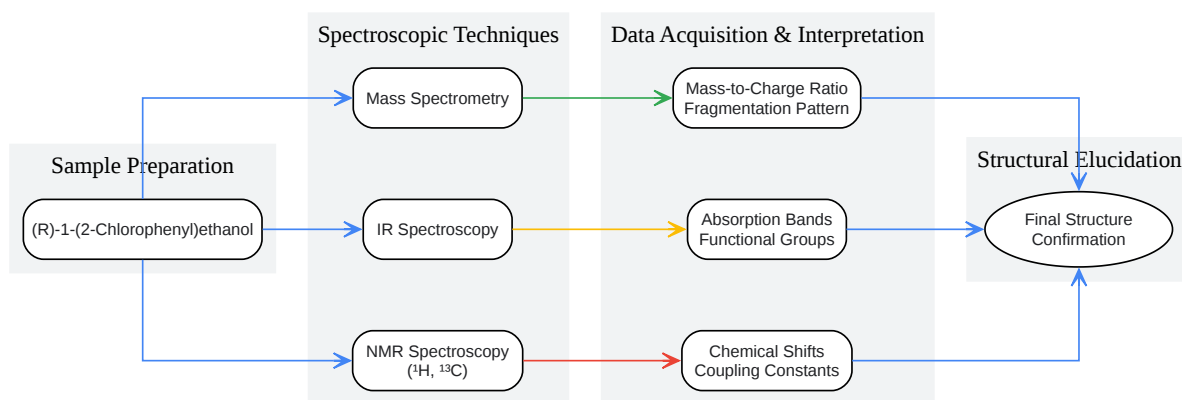
The IR spectrum of 1-(2-Chlorophenyl)ethanol was obtained using the thin film method. A small amount of the neat liquid was placed between two potassium bromide (KBr) plates to form a thin capillary film. The spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry was performed using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample was injected into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, where they were ionized by electron impact (EI) and the resulting fragments were analyzed based on their mass-to-charge ratio (m/z).

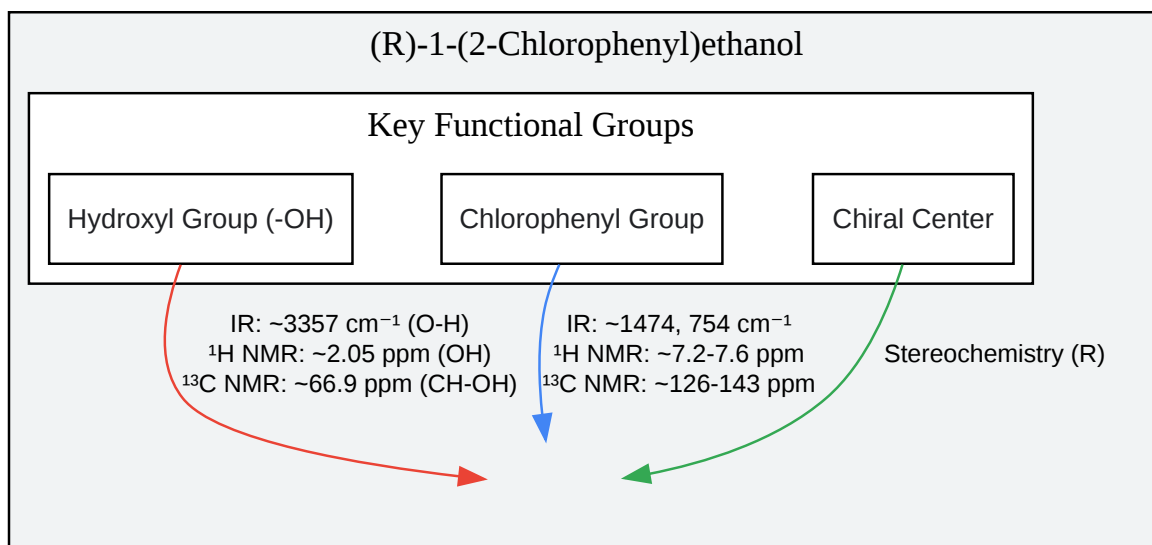
Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the key structural features of **(R)-1-(2-Chlorophenyl)ethanol**.



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A flowchart illustrating the general workflow of spectroscopic analysis.



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Key functional groups and their spectroscopic correlations.

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References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of (R)-1-(2-Chlorophenyl)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b053616#spectroscopic-data-for-r-1-2-chlorophenyl-ethanol-nmr-ir-ms\]](https://www.benchchem.com/product/b053616#spectroscopic-data-for-r-1-2-chlorophenyl-ethanol-nmr-ir-ms)

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